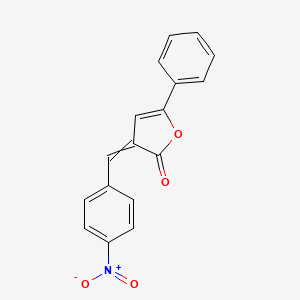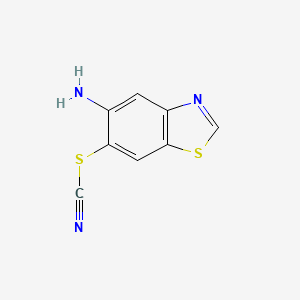
5-Amino-1,3-benzothiazol-6-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1,3-benzothiazol-6-yl thiocyanate is a heterocyclic compound that features a benzothiazole ring system substituted with an amino group at the 5-position and a thiocyanate group at the 6-position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1,3-benzothiazol-6-yl thiocyanate can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with thiocyanate in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, often using solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale reactions using continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1,3-benzothiazol-6-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to an amine or other functional groups.
Substitution: The amino and thiocyanate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
5-Amino-1,3-benzothiazol-6-yl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-1,3-benzothiazol-6-yl thiocyanate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways to induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzothiazole: Lacks the thiocyanate group but shares the benzothiazole core.
6-Thiocyanatobenzothiazole: Similar structure but without the amino group.
5-Amino-2-mercaptobenzothiazole: Contains a mercapto group instead of thiocyanate.
Uniqueness
5-Amino-1,3-benzothiazol-6-yl thiocyanate is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
89899-12-7 |
|---|---|
Fórmula molecular |
C8H5N3S2 |
Peso molecular |
207.3 g/mol |
Nombre IUPAC |
(5-amino-1,3-benzothiazol-6-yl) thiocyanate |
InChI |
InChI=1S/C8H5N3S2/c9-3-12-7-2-8-6(1-5(7)10)11-4-13-8/h1-2,4H,10H2 |
Clave InChI |
QOUYPLYNOJXQPL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=C1N=CS2)SC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


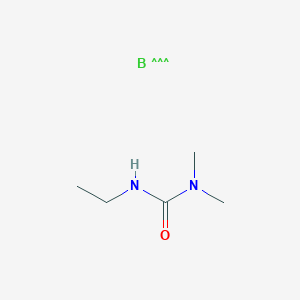

![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
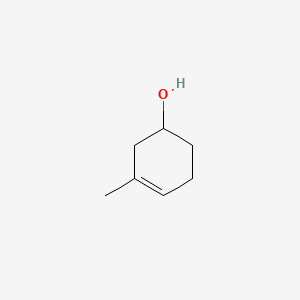
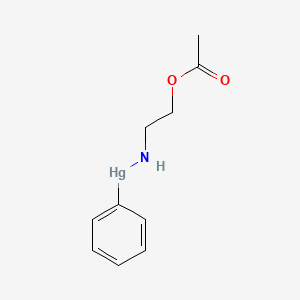

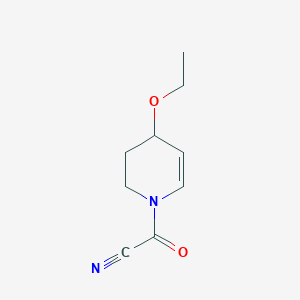
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![3,5-Dibromo-2-[[[(1-oxobutyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13804524.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)
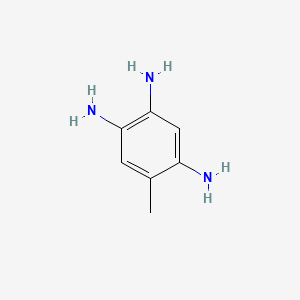
![1H-[1,2,4]Triazolo[5,1-b]purin-5(6H)-one(9CI)](/img/structure/B13804532.png)
